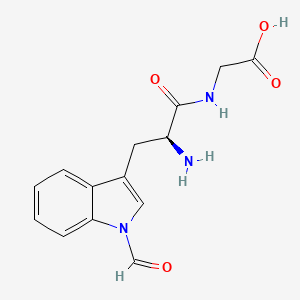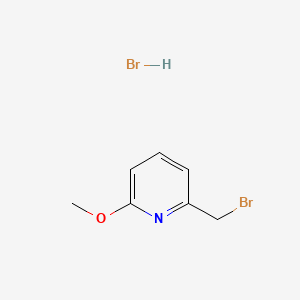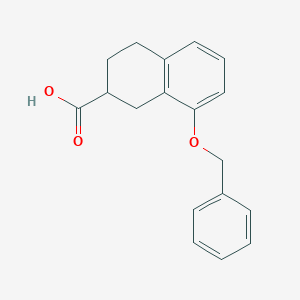
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole ring, an amino acid moiety, and a formyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Amino Acid Coupling: The amino acid moiety can be coupled to the indole derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
類似化合物との比較
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but without the formyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is unique due to the combination of its indole ring, formyl group, and amino acid moiety, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C14H15N3O4 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c15-11(14(21)16-6-13(19)20)5-9-7-17(8-18)12-4-2-1-3-10(9)12/h1-4,7-8,11H,5-6,15H2,(H,16,21)(H,19,20)/t11-/m0/s1 |
InChIキー |
QGSWPHMPMUHRRE-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)NCC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)


![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)


![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)




![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
